

BMY-25368 Hydrochloride: Experimental Protocol for Canines

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Compound of Interest

Compound Name: *BMY-25368 hydrochloride*

Cat. No.: *B8449720*

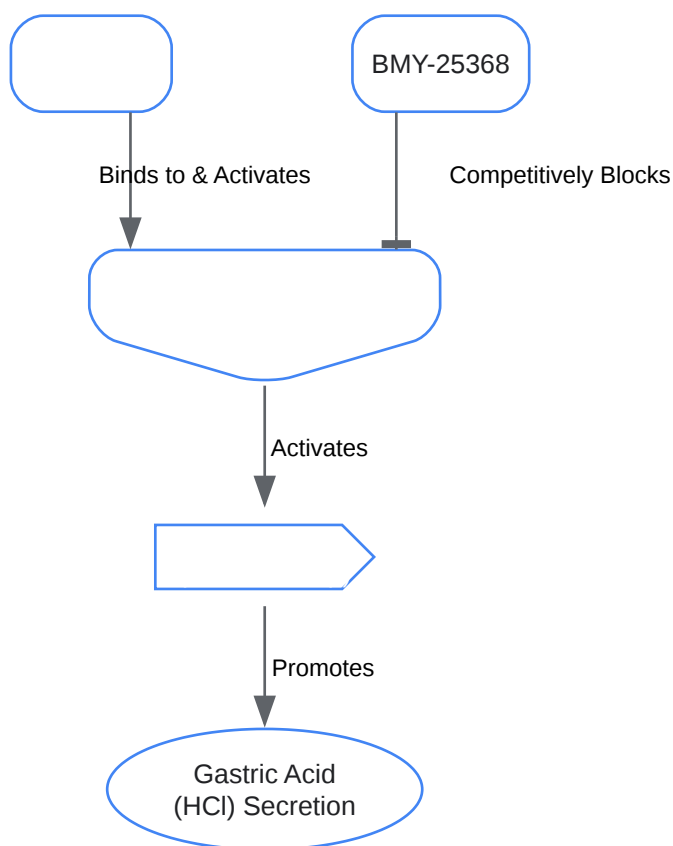
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the investigation of **BMY-25368 hydrochloride**, a potent and long-acting histamine H2-receptor antagonist, in canine models. The protocols outlined below are based on established methodologies for evaluating gastric acid secretion and the prevention of aspirin-induced gastric lesions.

Mechanism of Action

BMY-25368, with the chemical name 1-amino-2-[3-(3-piperidinomethylphenoxy)propylamino]-1-cyclobutene-3,4-dione, is a competitive antagonist of the histamine H2-receptor.^[1] By blocking this receptor on parietal cells in the stomach, it inhibits the secretion of gastric acid stimulated by histamine.^[1] This mechanism is central to its therapeutic potential in acid-related gastrointestinal disorders.



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Figure 1: Simplified signaling pathway of BMY-25368 action.

Quantitative Data Summary

The following tables summarize the known quantitative data for BMY-25368 in canine and equine models.

Table 1: Potency of BMY-25368 in Histamine-Stimulated Heidenhain Pouch Dogs

Administration Route	Potency Relative to Ranitidine	Reference
Intravenous (bolus)	9 times more potent	[1]
Oral (1-3 hours post-dose)	3.2 times more potent	[1]
Oral (10-12 hours post-dose)	28 times more potent	[1]

Table 2: Efficacy of BMY-25368 Against Aspirin-Induced Gastric Lesions in Dogs

Parameter	Potency Relative to Ranitidine	Reference
Antagonism of aspirin-induced gastric lesions (oral)	9 times more potent	[1]

Table 3: Dose-Response of Intramuscular BMY-25368 on Gastric pH in Fasted Foals

Dose (mg/kg)	Effect on Gastric pH	Duration of Action	Reference
0.02	Increased pH	Not specified	[2] [3]
0.11	Increased pH in a dose-response pattern	Not specified	[2] [3]
0.22	Sustained high pH	> 4 hours	[2] [3]
1.10	Sustained high pH	> 4 hours	[2] [3]

Experimental Protocols

Protocol 1: Inhibition of Histamine-Stimulated Gastric Acid Secretion in Heidenhain Pouch Dogs

This protocol is designed to evaluate the antisecretory effects of BMY-25368 following intravenous and oral administration in a well-established canine model of gastric acid secretion.

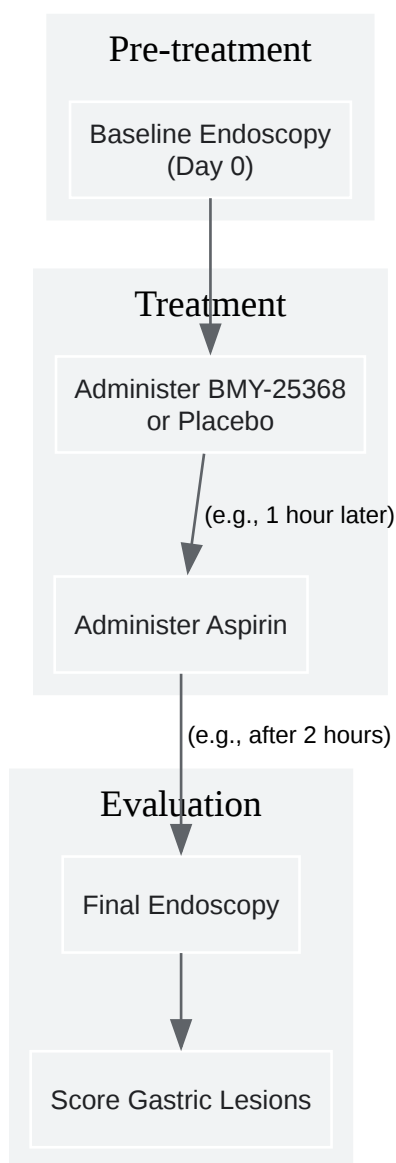
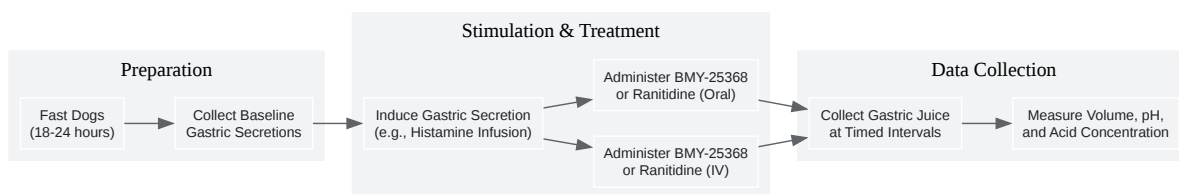
3.1.1. Animal Model:

- Species: Canine (Beagle or mongrel dogs)
- Model: Surgically prepared Heidenhain pouch dogs. This involves creating a vagally denervated pouch from the greater curvature of the stomach, which allows for the collection of pure gastric juice.

3.1.2. Materials:

- **BMY-25368 hydrochloride**
- Ranitidine (for comparison)
- Histamine dihydrochloride
- Pentagastrin
- Bethanechol
- Sterile saline for injection
- Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
- Gastric collection tubes
- pH meter and titrator

3.1.3. Experimental Workflow:



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References

- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
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